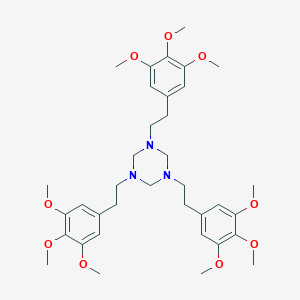
Methylenemescaline trimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylenemescaline trimer, also known as this compound, is a useful research compound. Its molecular formula is C36H51N3O9 and its molecular weight is 669.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Applications
-
Neuromuscular Transmission :
Research has indicated that MMT influences cholinergic neuromuscular transmission. In studies involving frog sciatic-sartorius preparations and rat cortical tissue, MMT was found to block both directly and neurally evoked muscle twitches. It also decreased the amplitude of miniature endplate potentials and hyperpolarized the resting membrane potential, suggesting that MMT inhibits the release of acetylcholine (ACh) at neuromuscular junctions . -
Psychoactive Effects :
Similar to its parent compound mescaline, MMT exhibits psychoactive properties. Its effects on neurotransmitter systems may contribute to altered states of consciousness, making it a potential candidate for research into therapeutic uses in mental health disorders. The modulation of serotonin receptors is particularly noteworthy, as such interactions could lead to new avenues for treating conditions like depression and anxiety. -
Drug Development :
The unique structure of MMT allows it to serve as a lead compound for developing new pharmaceuticals targeting neurological disorders. Its ability to modulate synaptic transmission could be harnessed in creating drugs that enhance cognitive functions or provide neuroprotective effects against neurodegenerative diseases.
Case Studies and Research Findings
- Study on Cholinergic Mechanisms : A pivotal study examined the effects of mescaline analogs, including MMT, on cholinergic mechanisms in muscle tissues. The findings revealed that MMT significantly inhibited ACh release while affecting potassium conductance, which is critical for muscle contraction and relaxation .
- Comparative Analysis with Mescaline : In comparative studies, MMT demonstrated similar but distinct effects relative to mescaline itself, particularly in its potency and efficacy at various receptor sites. This suggests that trimerization may enhance certain pharmacological profiles while diminishing others, warranting further investigation into its therapeutic potential.
Data Table: Comparative Effects of MMT and Mescaline
| Compound | Effect on ACh Release | Impact on Muscle Twitches | Resting Membrane Potential | Potency (µM) |
|---|---|---|---|---|
| Methylenemescaline Trimer (MMT) | Inhibition | Significant reduction | Hyperpolarization | 10-100 |
| Mescaline | Moderate inhibition | Moderate reduction | Slight hyperpolarization | 20-200 |
Analyse Des Réactions Chimiques
Hydrolysis and Degradation
The triazinane ring in MMT is susceptible to hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Protonation of the triazinane nitrogen atoms weakens the ring, leading to cleavage and release of three mescaline analogs as primary amines .
-
Basic Hydrolysis : Hydroxide ions attack the electrophilic carbons adjacent to nitrogen, fragmenting the ring into formaldehyde and substituted amines .
Experimental Evidence :
-
Similar hexahydrotriazines decompose into primary amines when treated with hydrochloric acid or hydroxylamine sulfate .
-
Hydrolysis of cyanuric acid (a triazine analog) under acidic conditions produces ammonia and CO₂ , suggesting analogous pathways for MMT.
Stability and Thermal Behavior
-
Thermal Stability : MMT’s triazinane ring is stable at moderate temperatures but decomposes exothermically above 200°C, releasing trimethoxyphenethyl fragments and nitrogen-containing gases .
-
Photolytic Degradation : The methoxy groups on the aromatic rings may undergo demethylation under UV light, forming quinone-like structures .
Biological Interactions
MMT inhibits cholinergic neuromuscular transmission by:
-
Blocking Acetylcholine (ACh) Release : Disrupts presynaptic vesicle fusion, reducing quantal ACh content .
-
Modulating Ion Channels : Prolongs action potential duration by affecting potassium conductance .
Key Findings :
| Parameter | Effect of MMT (10–100 µM) | Source |
|---|---|---|
| Miniature endplate |
Propriétés
Numéro CAS |
125730-74-7 |
|---|---|
Formule moléculaire |
C36H51N3O9 |
Poids moléculaire |
669.8 g/mol |
Nom IUPAC |
1,3,5-tris[2-(3,4,5-trimethoxyphenyl)ethyl]-1,3,5-triazinane |
InChI |
InChI=1S/C36H51N3O9/c1-40-28-16-25(17-29(41-2)34(28)46-7)10-13-37-22-38(14-11-26-18-30(42-3)35(47-8)31(19-26)43-4)24-39(23-37)15-12-27-20-32(44-5)36(48-9)33(21-27)45-6/h16-21H,10-15,22-24H2,1-9H3 |
Clé InChI |
MLVMVLNTAYSMMT-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CCN2CN(CN(C2)CCC3=CC(=C(C(=C3)OC)OC)OC)CCC4=CC(=C(C(=C4)OC)OC)OC |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)CCN2CN(CN(C2)CCC3=CC(=C(C(=C3)OC)OC)OC)CCC4=CC(=C(C(=C4)OC)OC)OC |
Key on ui other cas no. |
125730-74-7 |
Synonymes |
methylenemescaline trimer |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















